3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one
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Overview
Description
3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and phenylamine.
Formation of Schiff Base: The 3-chlorobenzaldehyde reacts with phenylamine to form a Schiff base under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to form the azetidinone ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one
- 3-Amino-4-(4-chlorophenyl)-1-phenylazetidin-2-one
- 3-Amino-4-(3-bromophenyl)-1-phenylazetidin-2-one
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can affect the compound’s reactivity and biological activity.
- Reactivity: Compounds with different halogen substituents (chlorine, bromine) may exhibit varying reactivity in chemical reactions.
- Biological Activity: The biological activity can differ based on the nature of the substituents, influencing the compound’s efficacy as a drug or research tool.
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
3-amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-4-5-10(9-11)14-13(17)15(19)18(14)12-7-2-1-3-8-12/h1-9,13-14H,17H2 |
InChI Key |
FTNJFZMBYZEHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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